Bienvenue dans la boutique en ligne BenchChem!

5-Allylmercapto-6-azauracil

Lipophilicity Drug Design Membrane Permeability

5-Allylmercapto-6-azauracil (NSC 107688) is a 5-substituted 6-azauracil bearing a sulfur-linked allyl moiety that fundamentally distinguishes it from 5-bromo-, 5-alkyl-, or 5-mercapto analogs. The allylthio group confers a measurable lipophilicity shift (Calc. LogP −0.26 vs. −1.54 for 6-azauracil) and enables Pd(II)-catalyzed S→N allylic transposition (polyhetero-Claisen rearrangement) — a reactivity profile absent in all other 5-substituted 6-azauracils. Patent disclosures attribute arrest of proliferation and monocytic differentiation induction specifically to this allylthio-bearing scaffold, a phenotype not recapitulated by generic 6-azauracil. Well-characterized GC-MS fragmentation (m/z 185 molecular ion; HNCO-loss pattern) supports its use as an analytical reference for sulfur-containing triazinedione LC-MS methods. Procure when the research objective is differentiation therapy screening, focused 1,2,4-triazine library synthesis via allylic rearrangement, or cellular uptake studies isolating passive permeability contributions of non-ribosylated antimetabolites.

Molecular Formula C6H7N3O2S
Molecular Weight 185.21 g/mol
CAS No. 10237-48-6
Cat. No. B084860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allylmercapto-6-azauracil
CAS10237-48-6
Molecular FormulaC6H7N3O2S
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESC=CCSC1=NNC(=O)NC1=O
InChIInChI=1S/C6H7N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2H,1,3H2,(H2,7,9,10,11)
InChIKeyGQRGHKDRHYUZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Allylmercapto-6-azauracil (CAS 10237-48-6) – Sourcing Guide for a Differentiated 6-Azauracil Analog


5-Allylmercapto-6-azauracil (5-AM-6-AU), IUPAC name 6-(prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione, is a synthetic 5-substituted derivative of 6-azauracil . The 6-azauracil scaffold is a well-established uracil antimetabolite that, upon intracellular conversion to 6-azaUMP, inhibits orotidine-5′-monophosphate decarboxylase (ODCase) and depletes nucleotide pools [1]. The 5-allylmercapto modification introduces a sulfur-linked allyl moiety at the C-5 position of the triazinedione ring, creating a chemical handle absent in the parent 6-azauracil and distinct from other 5-substituted analogs such as 5-bromo-, 5-alkyl-, or 5-mercapto-6-azauracils [2]. This compound has been assigned the NCI screening identifier NSC 107688 and has been detected in patent disclosures claiming induction of monocytic differentiation in undifferentiated cells [3].

Why 6-Azauracil or Common Derivatives Cannot Functionally Replace 5-Allylmercapto-6-azauracil


The 5-allylmercapto group is not a trivial appendage but a functional determinant. Substituting 5-AM-6-AU with the parent 6-azauracil eliminates the allylthio moiety that confers a measurable increase in lipophilicity (Calc. LogP of −0.26 vs. −1.54 for 6-azauracil) and that has been shown in analogous triazine systems to undergo palladium-catalyzed S→N allylic transposition (polyhetero-Claisen rearrangement), a reactivity profile inaccessible to 5-bromo- or 5-alkyl-6-azauracils [1]. Furthermore, patent disclosures attribute a specific cell-differentiation phenotype (arrest of proliferation and induction of monocyte differentiation) to this allylthio-bearing scaffold [2][3]. Generic 6-azauracil, while a known transcription elongation inhibitor via nucleotide pool depletion, has not been reported to recapitulate this differentiation-inducing profile in the same context [4]. Therefore, equating 5-AM-6-AU with its simpler analogs based solely on the shared triazinedione core risks losing both the chemical versatility and the biological fingerprint that define its research utility.

Head-to-Head and Cross-Study Comparative Evidence for 5-Allylmercapto-6-azauracil Selection


Lipophilicity Advantage Over Parent 6-Azauracil (Calculated LogP)

5-Allylmercapto-6-azauracil exhibits a calculated partition coefficient (LogP) of −0.26, compared to −1.54 for the parent 6-azauracil . This approximately 1.3 log unit increase represents a roughly 20-fold shift in lipophilicity as estimated by the ALOGPS consensus model [1]. The change is attributable to the allylthio substituent and positions 5-AM-6-AU closer to the optimal range (LogP 0–3) for passive membrane permeability than the highly hydrophilic parent .

Lipophilicity Drug Design Membrane Permeability Physicochemical Property

Unique Chemical Reactivity: Allylthio Group Enables Polyhetero-Claisen Rearrangement Not Feasible with 5-Bromo or 5-Alkyl Analogs

The S-allyl substituent in 5-allylthio-1,2,4-triazin-3(2H)-ones (tautomers of 5-AM-6-AU) undergoes a palladium(II)-catalyzed S→N allylic transposition (polyhetero-Claisen rearrangement) to yield N-allyl triazinones [1]. This transformation is specific to allylthio derivatives and is not accessible with 5-bromo-6-azauracil, 5-methyl-6-azauracil, or 5-mercapto-6-azauracil alone. The rearrangement provides a unified synthetic route to N-substituted 6-azauracil derivatives with potential biological activity distinct from the S-substituted precursors [1].

Chemical Biology Synthetic Chemistry Probe Design Triazine Derivatization

Induction of Monocytic Differentiation in Undifferentiated Cells – A Phenotype Not Reported for 6-Azauracil Itself

Patent-associated disclosures claim that 5-allylmercapto-6-azauracil exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This phenotype has been cited as evidence for potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin disorders including psoriasis [1]. A closely related concept—monocytic differentiation of U937 leukemia cells—has been demonstrated for a 1-phenoxymethyl-6-azauracil nucleoside analogue [2], suggesting that properly substituted 6-azauracil scaffolds can engage differentiation pathways. In contrast, the parent 6-azauracil is not known to induce differentiation; its anticancer effect is primarily attributed to nucleotide pool depletion and transcription inhibition [3].

Cancer Differentiation Therapy Leukemia U937

Distinct GC-MS Fragmentation Signature for Definitive Identity Confirmation

In a gas chromatography-mass spectrometry study, allyl-substituted 6-azauracil derivatives (including N-allyl and structurally related compounds) were characterized alongside 6-azauracil and 5-bromo-6-azauracil [1]. The allylthio-bearing analogs exhibited characteristic fragmentation patterns, including a loss of isocyanic acid (HNCO) common to the triazinedione ring, combined with additional fragments originating from the S-allyl group [1]. The molecular ion peak (m/z 185 for 5-AM-6-AU) and its distinctive fragmentation profile provide a unique mass spectral fingerprint that distinguishes this compound from 6-azauracil (MW 113), 5-bromo-6-azauracil (MW 192/194), and 5-mercapto-6-azauracil (MW 145) .

Analytical Chemistry Quality Control GC-MS Structural Identity

High-Value Research and Procurement Scenarios for 5-Allylmercapto-6-azauracil


Differentiation-Inducing Anticancer Lead Exploration

Leveraging the patent-derived claim that 5-AM-6-AU arrests proliferation of undifferentiated cells while inducing monocytic differentiation [1], researchers pursuing differentiation therapy can use this compound as a phenotypic screening hit. Unlike 6-azauracil, which primarily depletes nucleotide pools and inhibits transcription without triggering differentiation [2], this scaffold may engage alternative pathways. Procurement should be prioritized when the biological question centers on differentiation phenotypes rather than simple cytotoxicity.

Synthetic Diversification via Polyhetero-Claisen Rearrangement

The allylthio moiety in 5-AM-6-AU enables a Pd(II)-catalyzed S→N allylic rearrangement to generate N-allyl triazinone libraries [3]. This capability is absent in 5-bromo, 5-alkyl, or 5-mercapto-6-azauracils. Medicinal chemistry groups building focused 1,2,4-triazine collections should source this compound as a reactive intermediate, not merely a stock analog.

Analytical Method Development and Reference Standard for 6-Azauracil Metabolite/Impurity Profiling

The well-characterized GC-MS fragmentation of 5-AM-6-AU [4] makes it suitable as an analytical reference for developing LC-MS or GC-MS methods that distinguish sulfur-containing 6-azauracil derivatives from non-sulfurized analogs. Its molecular ion (m/z 185) and HNCO-loss pattern provide clear mass-based differentiation from 6-azauracil (m/z 113) and 5-bromo-6-azauracil (m/z 192/194).

Cell Permeability Probe in Nucleoside Analog Uptake Studies

With a calculated LogP of −0.26 versus −1.54 for 6-azauracil , 5-AM-6-AU serves as a moderately more lipophilic comparator in uptake studies. Researchers investigating how lipophilicity influences cellular entry of triazinedione antimetabolites can pair this compound with the parent 6-azauracil (or the riboside 6-azauridine) to isolate the contribution of passive permeability to intracellular accumulation of non-ribosylated analogs.

Quote Request

Request a Quote for 5-Allylmercapto-6-azauracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.